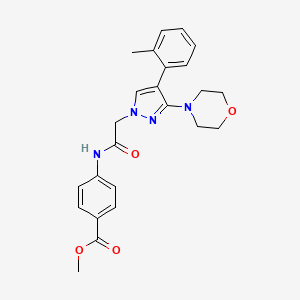
methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamido)benzoate, also known as MMT, is a compound that has gained significant attention in scientific research due to its potential application in various fields.
Scientific Research Applications
Antitumor Activities
One area of application is in the development of anti-tumor agents. For example, benzopyranylamine compounds, which share structural motifs with the molecule , have demonstrated significant activity against human breast, CNS, and colon cancer cell lines in vitro. Such compounds, due to their unique structures and activities, have been selected for further in vivo testing against susceptible human cancers (Jurd, 1996).
Tubulin Polymerization Inhibition
Another significant application is the identification of compounds as tubulin polymerization inhibitors, which is crucial for anticancer drug development. Indenopyrazoles, similar in structural complexity to the target molecule, have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin accumulation and microtubule formation, leading to G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).
Antimicrobial Activity
Compounds incorporating pyrazole and benzothiazole moieties, akin to the core structure of the molecule , have been synthesized and evaluated for their antimicrobial activity. These studies reveal the importance of electronic properties in the phenyl ring for enhancing antimicrobial efficacy, illustrating the potential for developing new antimicrobial agents (Amir et al., 2012).
Molecular Structure Analysis
Investigations into the molecular structures of novel compounds, including those with pyrazole derivatives, through techniques such as crystal structure analysis and computational studies, provide insights into the interactions that govern their biological activities. This research can lead to the design of more effective pharmaceutical agents (Sebhaoui et al., 2020).
Coordination Chemistry and Antioxidant Activity
The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. This research not only expands the understanding of coordination chemistry but also explores the potential of these complexes in medicinal chemistry, particularly as antioxidants (Chkirate et al., 2019).
properties
IUPAC Name |
methyl 4-[[2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-5-3-4-6-20(17)21-15-28(26-23(21)27-11-13-32-14-12-27)16-22(29)25-19-9-7-18(8-10-19)24(30)31-2/h3-10,15H,11-14,16H2,1-2H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHMFVMXIIKDIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

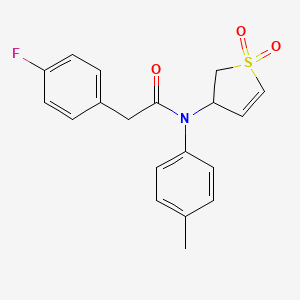

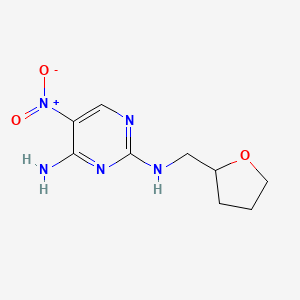
![2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2399642.png)
![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)
![1-(Furan-2-yl)-2-(4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl)ethanone oxalate](/img/structure/B2399645.png)
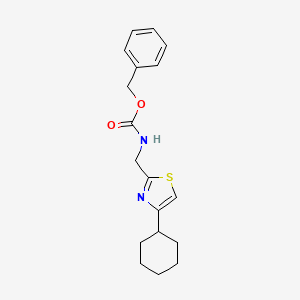
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2399648.png)
![4-acetyl-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2399649.png)
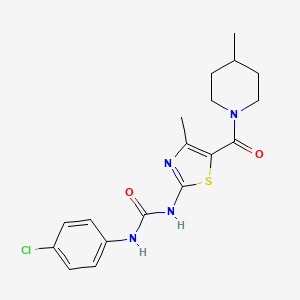
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acrylamide](/img/structure/B2399652.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline](/img/structure/B2399653.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)
